3-(1-Pyrenyl)azetidine Hydrochloride
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Overview
Description
3-(1-Pyrenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C19H16ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrenyl)azetidine Hydrochloride typically involves the reaction of pyrene with azetidine under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
the general principles of azetidine synthesis, including the use of catalytic amounts of specific reagents and controlled reaction conditions, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azetidine ring or the pyrene moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the azetidine ring or the pyrene moiety .
Scientific Research Applications
3-(1-Pyrenyl)azetidine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Pyrenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates various chemical transformations . The polar nitrogen atom in the azetidine ring also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different structural properties.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the pyrene moiety. This combination imparts distinct structural and chemical properties, making it valuable for various scientific applications .
Properties
Molecular Formula |
C19H16ClN |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-pyren-1-ylazetidine;hydrochloride |
InChI |
InChI=1S/C19H15N.ClH/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17;/h1-9,15,20H,10-11H2;1H |
InChI Key |
HGQUBDSFQPBHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2.Cl |
Origin of Product |
United States |
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